N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a dimethoxybenzamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the indole derivative with the dimethoxybenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or proteases, thereby affecting signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-fluorophenyl)methyl]sulfanyl}-2-methylpropyl)-3-nitropyridin-2-amine
- 2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
- 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Uniqueness
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O4S/c1-35-24-12-9-20(15-25(24)36-2)28(34)30-13-14-32-17-26(22-5-3-4-6-23(22)32)37-18-27(33)31-16-19-7-10-21(29)11-8-19/h3-12,15,17H,13-14,16,18H2,1-2H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCZEUBQHZVHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.